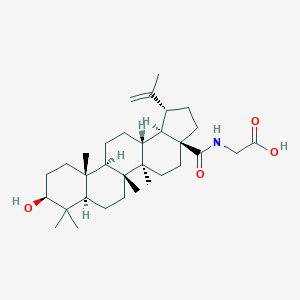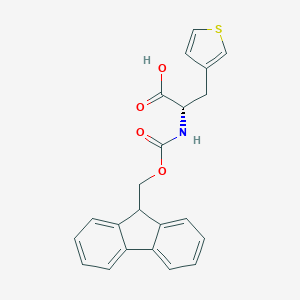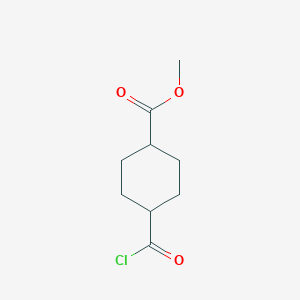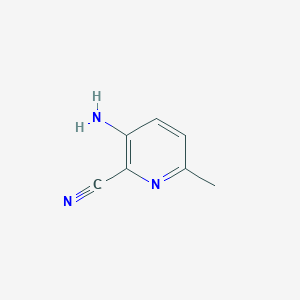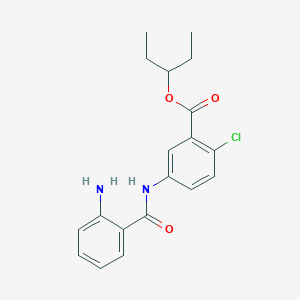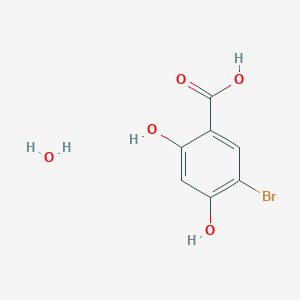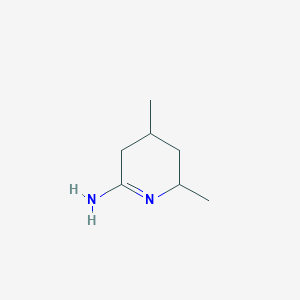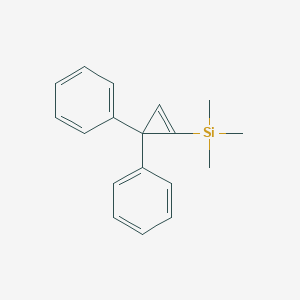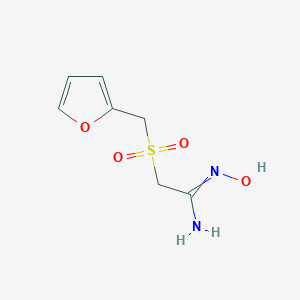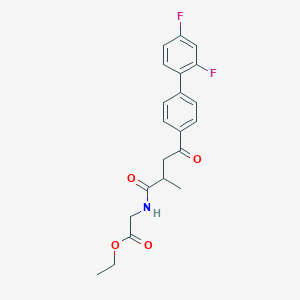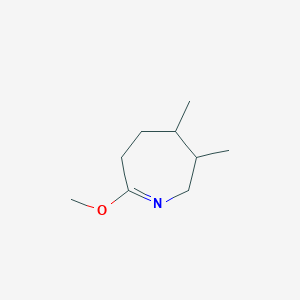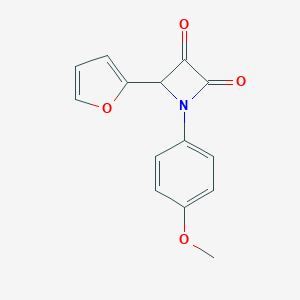
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione, also known as FMF-1, is a small molecule drug that has shown promising results in scientific research. It belongs to the class of azetidinedione compounds and has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
In the brain, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Inflammatory response, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has several advantages for lab experiments. It is a small molecule drug that is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also limitations to using 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. In cancer research, further studies are needed to determine its efficacy in animal models and clinical trials. It may also be useful to investigate its potential synergistic effects with other cancer drugs.
In neuroprotection research, future studies could focus on its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also be useful to investigate its effects on other neurological disorders such as epilepsy and stroke.
In anti-inflammatory research, further studies are needed to determine its potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It may also be useful to investigate its effects on other diseases that involve inflammation, such as cardiovascular disease and diabetes.
In conclusion, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione is a promising small molecule drug that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then reacted with furfurylamine to form 4-(2-furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a protective effect on neurons. It has been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to neurodegeneration.
In anti-inflammatory research, 4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione has been shown to have a potent anti-inflammatory effect. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Eigenschaften
CAS-Nummer |
160947-56-8 |
|---|---|
Produktname |
4-(2-Furanyl)-1-(4-methoxyphenyl)-2,3-azetidinedione |
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
4-(furan-2-yl)-1-(4-methoxyphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C14H11NO4/c1-18-10-6-4-9(5-7-10)15-12(13(16)14(15)17)11-3-2-8-19-11/h2-8,12H,1H3 |
InChI-Schlüssel |
NRKMGMXDZGGIRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CO3 |
Synonyme |
4-(2-FURANYL)-1-(4-METHOXYPHENYL)-2,3-AZETIDINEDIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



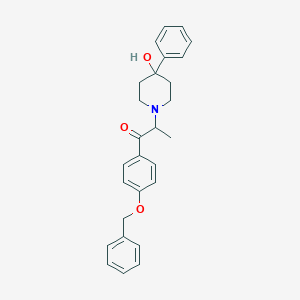
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
